molecular formula C19H22N2O6 B14142377 Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate CAS No. 39562-18-0

Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Cat. No.: B14142377
CAS No.: 39562-18-0
M. Wt: 374.4 g/mol
InChI Key: CFRDJHSYIDTCKH-UHFFFAOYSA-N
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Description

Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their significant biological and therapeutic potentials, particularly as calcium channel blockers. This specific compound is structurally characterized by the presence of a 1,4-dihydropyridine ring substituted with methyl, methylethyl, and nitrophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate typically involves the Hantzsch pyridine synthesis. This method includes the condensation of an aldehyde (such as 3-nitrobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is carried out in a solvent like ethanol, and the product is obtained after purification .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by blocking calcium channels. It binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions. This action results in vasodilation and reduced cardiac workload, making it effective in treating hypertension and angina .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate is unique due to its specific substituents, which confer distinct pharmacological properties. Its nitrophenyl group, in particular, influences its binding affinity and selectivity for calcium channels .

Properties

CAS No.

39562-18-0

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

3-O-methyl 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H22N2O6/c1-10(2)27-19(23)16-12(4)20-11(3)15(18(22)26-5)17(16)13-7-6-8-14(9-13)21(24)25/h6-10,17,20H,1-5H3

InChI Key

CFRDJHSYIDTCKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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